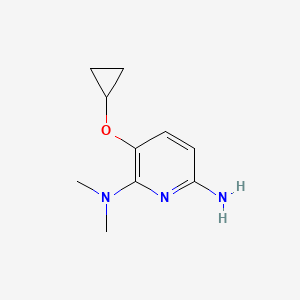
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.249 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two dimethylamine groups at the 2 and 6 positions of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with a hydroxyl group on the pyridine ring.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropoxy group or the dimethylamine groups are oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of amines or piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug discovery.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy group and dimethylamine groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,4-diamine: Similar structure but with dimethylamine groups at the 2 and 4 positions.
3-Cyclopropoxy-2-N,6-N-dimethylpyridine-2,4-diamine: Similar structure but with dimethylamine groups at the 2 and 4 positions.
Uniqueness:
Position of Substituents: The unique positioning of the cyclopropoxy group and dimethylamine groups at the 2 and 6 positions of the pyridine ring in 3-Cyclopropoxy-2-N,2-N-dimethylpyridine-2,6-diamine imparts distinct chemical properties and reactivity compared to its analogs
Reactivity: The specific arrangement of functional groups can influence the compound’s reactivity in various chemical reactions, making it suitable for specific applications in research and industry
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10-8(14-7-3-4-7)5-6-9(11)12-10/h5-7H,3-4H2,1-2H3,(H2,11,12) |
InChI-Schlüssel |
MRZNJNCAMSJUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=N1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















